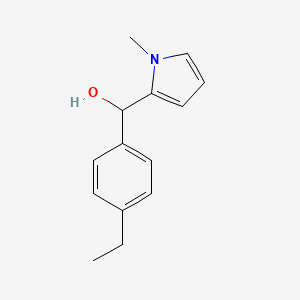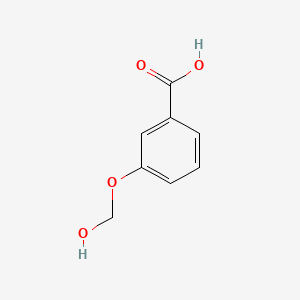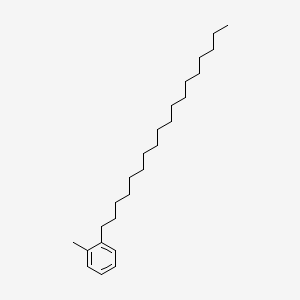
o-(Octadecyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(Octadecyl)toluene is an organic compound characterized by a long alkyl chain attached to a toluene ring. This compound is notable for its hydrophobic properties and is used in various industrial and scientific applications. The presence of the octadecyl group significantly alters the physical and chemical properties of the toluene molecule, making it useful in specialized applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: o-(Octadecyl)toluene can be synthesized through various methods, including the Friedel-Crafts alkylation of toluene with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: o-(Octadecyl)toluene undergoes various chemical reactions, including:
Oxidation: The toluene ring can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form alkylbenzenes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alkylbenzenes.
Substitution: Halogenated toluenes.
Applications De Recherche Scientifique
o-(Octadecyl)toluene is used in various scientific research applications, including:
Chemistry: As a hydrophobic agent in the synthesis of other organic compounds.
Biology: In the study of membrane proteins and lipid interactions.
Medicine: As a component in drug delivery systems due to its hydrophobic nature.
Industry: In the production of lubricants, surfactants, and coatings.
Mécanisme D'action
The mechanism of action of o-(Octadecyl)toluene involves its interaction with hydrophobic environments. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and protein function. The aromatic ring can participate in π-π interactions, further influencing its behavior in biological systems.
Comparaison Avec Des Composés Similaires
n-Octadecylbenzene: Similar in structure but lacks the methyl group on the aromatic ring.
Octadecylsilane: Used in similar applications but contains a silicon atom instead of a carbon atom in the alkyl chain.
Uniqueness: o-(Octadecyl)toluene is unique due to the presence of both the long alkyl chain and the methyl group on the aromatic ring, which provides distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
94248-04-1 |
|---|---|
Formule moléculaire |
C25H44 |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
1-methyl-2-octadecylbenzene |
InChI |
InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-23-20-19-21-24(25)2/h19-21,23H,3-18,22H2,1-2H3 |
Clé InChI |
JJSNBRUUOSMXBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



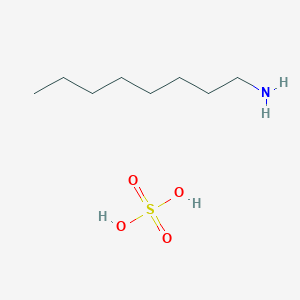

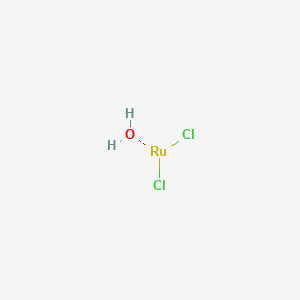

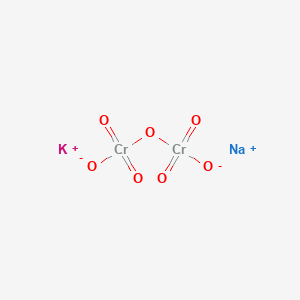

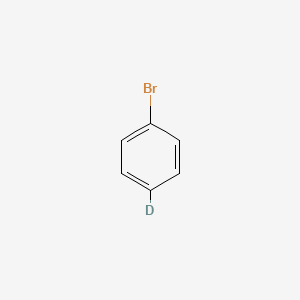

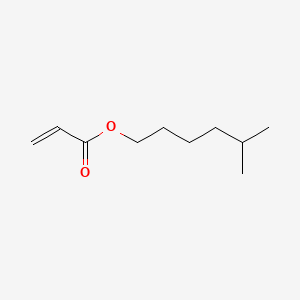

![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
